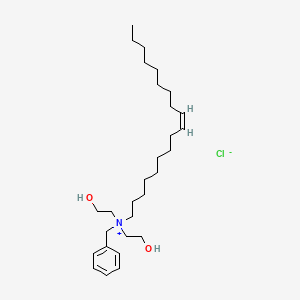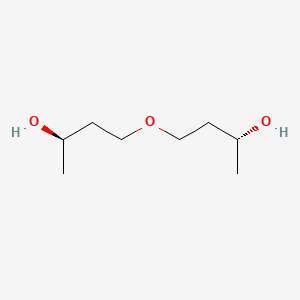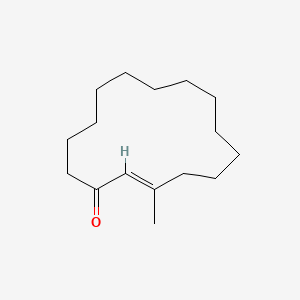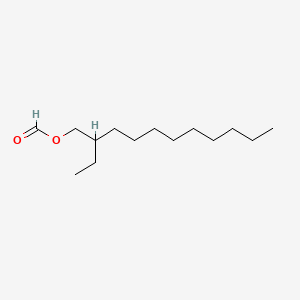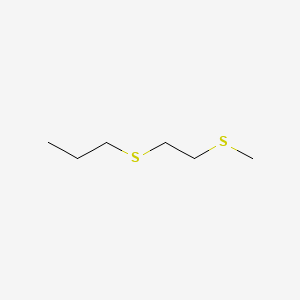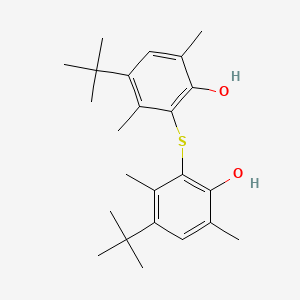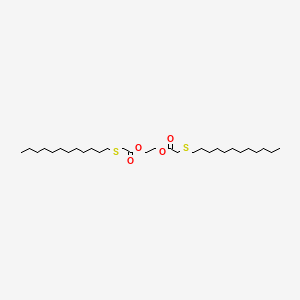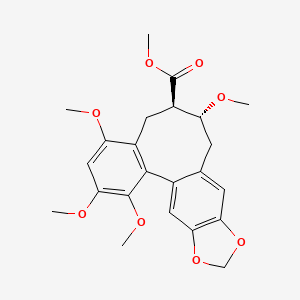
steganoate B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Steganoate B is a chemical compound isolated from the stem bark of the plant Steganotaenia araliacea, which belongs to the Apiaceae family . This compound is part of a group of dibenzocyclo-octadiene lignans known for their antimitotic and antitubulin activities . This compound has shown potential in various scientific research applications due to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of steganoate B involves several steps, starting from the extraction of the stem bark of Steganotaenia araliacea. The extraction process typically involves the use of organic solvents such as methanol or ethanol to obtain a crude extract. This extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in organic synthesis and extraction techniques may pave the way for more efficient production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions
Steganoate B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study the reactivity of dibenzocyclo-octadiene lignans.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit cell division.
Industry: Limited industrial applications, but its unique chemical properties make it a candidate for further research and development.
Wirkmechanismus
Steganoate B exerts its effects primarily through its interaction with tubulin, a protein that is essential for cell division. By binding to tubulin, this compound disrupts the formation of microtubules, which are necessary for chromosome separation during mitosis . This disruption leads to cell cycle arrest and apoptosis (programmed cell death), making it a potential candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Steganacin: Another dibenzocyclo-octadiene lignan with similar antimitotic properties.
Stegangin: Known for its antitubulin activity.
Steganolide A: Exhibits similar biological activities.
Steganone: A ketone derivative with comparable effects.
Epistegangin: A ketone form of steganone with similar properties.
Uniqueness of Steganoate B
This compound stands out due to its specific molecular structure, which may confer unique binding properties and biological activities. Its ability to disrupt microtubule formation makes it a valuable compound for further research in cancer therapy and cell biology.
Eigenschaften
CAS-Nummer |
152645-87-9 |
|---|---|
Molekularformel |
C23H26O8 |
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
methyl (9R,10R)-3,4,6,10-tetramethoxy-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2(7),3,5,12,14(18)-hexaene-9-carboxylate |
InChI |
InChI=1S/C23H26O8/c1-25-16-6-12-7-18-19(31-11-30-18)9-13(12)21-14(8-15(16)23(24)29-5)17(26-2)10-20(27-3)22(21)28-4/h7,9-10,15-16H,6,8,11H2,1-5H3/t15-,16-/m1/s1 |
InChI-Schlüssel |
PSZQHRCYUYZKHC-HZPDHXFCSA-N |
Isomerische SMILES |
CO[C@@H]1CC2=CC3=C(C=C2C4=C(C[C@H]1C(=O)OC)C(=CC(=C4OC)OC)OC)OCO3 |
Kanonische SMILES |
COC1CC2=CC3=C(C=C2C4=C(CC1C(=O)OC)C(=CC(=C4OC)OC)OC)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


